molecular formula C9H7IN2O2S B12927911 1-(Benzenesulfonyl)-2-iodo-1H-imidazole CAS No. 63523-99-9

1-(Benzenesulfonyl)-2-iodo-1H-imidazole

Katalognummer: B12927911
CAS-Nummer: 63523-99-9
Molekulargewicht: 334.14 g/mol
InChI-Schlüssel: KBEOKWPBHAMNQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-iodo-1-(phenylsulfonyl)-1H-imidazole is a heterocyclic compound that contains both iodine and sulfonyl functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-1-(phenylsulfonyl)-1H-imidazole typically involves the selective Suzuki cross-coupling reaction. One common method involves the reaction of 4-bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine with diverse phenylboronic acids to yield the desired product . The reaction conditions often include the use of palladium catalysts and appropriate solvents to facilitate the coupling process.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for higher yields and purity, would apply. This may involve the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-iodo-1-(phenylsulfonyl)-1H-imidazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The sulfonyl group can participate in redox reactions, altering the oxidation state of the compound.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.

Wissenschaftliche Forschungsanwendungen

2-iodo-1-(phenylsulfonyl)-1H-imidazole has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development and the study of biological pathways.

    Material Science: It can be used in the development of new materials with specific properties, such as conductivity or reactivity.

Wirkmechanismus

The mechanism of action for 2-iodo-1-(phenylsulfonyl)-1H-imidazole involves its interaction with various molecular targets. The iodine and sulfonyl groups can participate in different chemical reactions, influencing the compound’s reactivity and interactions with other molecules. Specific pathways and targets would depend on the context of its use, such as in drug development or material science.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-iodo-1-(phenylsulfonyl)-1H-imidazole is unique due to its specific combination of iodine and sulfonyl groups within an imidazole ring. This combination imparts distinct chemical properties, making it valuable for various applications in organic synthesis and beyond.

Eigenschaften

CAS-Nummer

63523-99-9

Molekularformel

C9H7IN2O2S

Molekulargewicht

334.14 g/mol

IUPAC-Name

1-(benzenesulfonyl)-2-iodoimidazole

InChI

InChI=1S/C9H7IN2O2S/c10-9-11-6-7-12(9)15(13,14)8-4-2-1-3-5-8/h1-7H

InChI-Schlüssel

KBEOKWPBHAMNQK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.